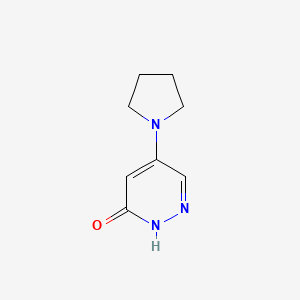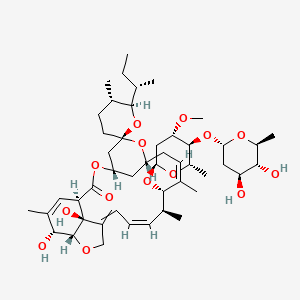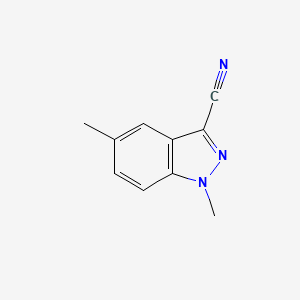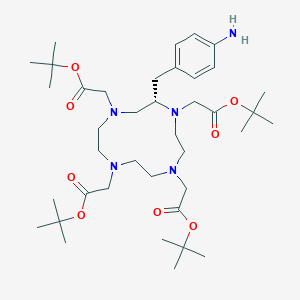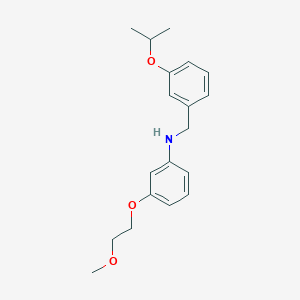
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline
Descripción general
Descripción
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline is a chemical compound of the organic class, belonging to the aniline family. This chemical is often referred to as IPBMEA and is used in a number of scientific and industrial applications. It is a colorless liquid with a boiling point of 153°C and a melting point of -23°C. Its molecular formula is C11H19NO2 and its molecular weight is 193.27 g/mol.
Aplicaciones Científicas De Investigación
Polyurethane Cationomers and Fluorescent Properties
Research by Buruianǎ et al. (2005) focuses on the synthesis of polyurethane cationomers incorporating salicylideneanil structures, demonstrating the potential for creating materials with unique fluorescent properties through the manipulation of molecular structures similar to N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline. These materials exhibit photochromic behavior, showcasing their relevance in developing advanced materials with potential applications in sensing, imaging, and optical devices Buruianǎ et al., 2005.
Chemical Reactivity and Antimicrobial Activity
Subi et al. (2022) analyzed the chemical reactivity, antimicrobial activity, and molecular dynamics of synthesized compounds related to N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline. Their research highlights the multifaceted applications of such compounds, including their potential in antimicrobial treatments and the understanding of molecular interactions through computational chemistry and spectroscopic analysis Subi et al., 2022.
N-Heterocyclic Carbene Precursors
The work by Meiries and Nolan (2013) introduces a novel approach for synthesizing methoxylated anilines, aiming to access N-heterocyclic carbenes (NHCs). This research underscores the importance of such anilines as precursors to NHCs, which are crucial in various catalytic processes, indicating the broader chemical significance and application range of compounds structurally related to N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline Meiries & Nolan, 2013.
Optical and Electronic Applications
Lee (1996) explored the synthesis and polymerization of compounds for nonlinear optical applications, indicating the potential of aniline derivatives in creating materials for advanced optical devices. This aligns with the broader interest in aniline derivatives for electronic and optical materials, suggesting potential areas of application for N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline in the development of new materials with specific electronic or optical properties Lee, 1996.
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15(2)23-19-9-4-6-16(12-19)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,15,20H,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLKDCNTLSLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
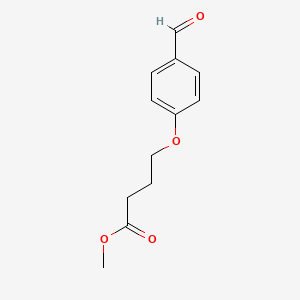
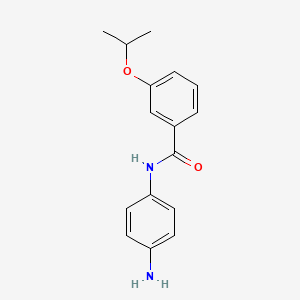
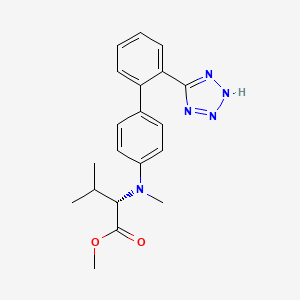
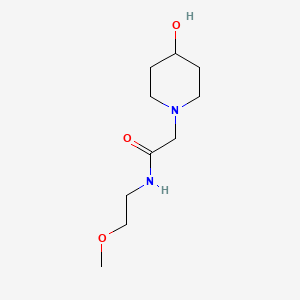
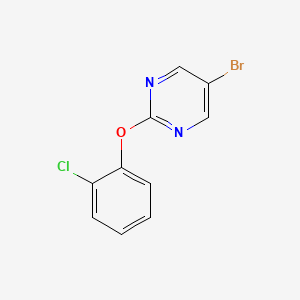
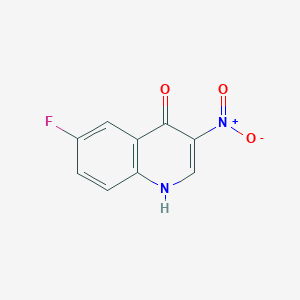
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
